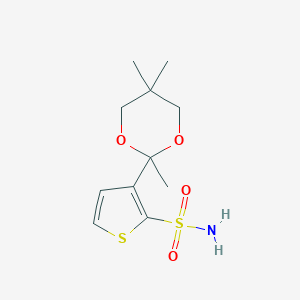

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLQNMKACMFWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628810 | |

| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138890-87-6 | |

| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. As a member of the thiophene sulfonamide class of compounds, this molecule holds significant potential in medicinal chemistry due to the diverse biological activities associated with this scaffold. This document outlines a proposed synthetic pathway, details expected physicochemical properties, and discusses the scientific rationale behind the experimental design. The content is structured to provide both a theoretical understanding and a practical framework for the laboratory synthesis and evaluation of this compound.

Introduction: The Significance of Thiophene Sulfonamides

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The thiophene nucleus is a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates. When functionalized with a sulfonamide group (-SO₂NH₂), the resulting thiophene sulfonamides have demonstrated a broad spectrum of biological effects, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4]

The specific compound, this compound (CAS No. 138890-87-6), presents an interesting scaffold for further investigation.[5][6] The presence of the 2,5,5-trimethyl-1,3-dioxane group suggests a protected carbonyl functionality at the 3-position of the thiophene ring. This protecting group strategy is a common and effective method in multi-step organic synthesis to mask a reactive site while other parts of the molecule are being modified.[7] This guide will explore a plausible synthetic route to this molecule, its key properties, and the potential for its deprotection to reveal a reactive carbonyl group for further derivatization.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule suggests that it can be synthesized from a 3-formylthiophene-2-sulfonamide intermediate. The dioxane moiety is envisioned as a protecting group for the aldehyde. The sulfonamide group can be introduced via chlorosulfonation of a suitable thiophene precursor followed by amination.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromothiophene-2-sulfonyl chloride

-

To a stirred solution of 3-bromothiophene (1 equivalent) in a suitable inert solvent such as dichloromethane, cooled to 0 °C, add chlorosulfonic acid (2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto ice.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromothiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-Bromothiophene-2-sulfonamide

-

Add the crude 3-bromothiophene-2-sulfonyl chloride from the previous step to an excess of concentrated aqueous ammonia at 0 °C with vigorous stirring.

-

Allow the mixture to stir at room temperature for 4 hours.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-bromothiophene-2-sulfonamide.

Step 3: Synthesis of 3-Formylthiophene-2-sulfonamide

-

Dissolve 3-bromothiophene-2-sulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to give 3-formylthiophene-2-sulfonamide.

Step 4: Synthesis of this compound

-

To a solution of 3-formylthiophene-2-sulfonamide (1 equivalent) in toluene, add 2,2-dimethyl-1,3-propanediol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 138890-87-6 | [5][6] |

| Molecular Formula | C₁₁H₁₇NO₄S₂ | [5][6] |

| Molecular Weight | 291.4 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). | - |

| pKa | The sulfonamide proton is weakly acidic (predicted). | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include singlets for the methyl groups of the dioxane ring, signals for the methylene protons of the dioxane, aromatic protons of the thiophene ring, and a broad singlet for the sulfonamide NH₂ protons.

-

¹³C NMR: Resonances for the quaternary and methyl carbons of the dioxane, methylene carbons, the acetal carbon, and the carbons of the thiophene ring are expected.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (around 1160 and 1350 cm⁻¹), and C-O stretching of the dioxane ring are anticipated.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 291.06 would be expected, along with characteristic fragmentation patterns.

Potential Applications and Future Directions

Thiophene sulfonamides are a well-established class of compounds with significant therapeutic potential.[1][8] Many derivatives have been investigated as carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and other conditions.[9][10] The title compound, with its protected aldehyde functionality, serves as a versatile intermediate.

Deprotection and Derivatization

The 1,3-dioxane protecting group can be readily removed under acidic conditions to regenerate the 3-formylthiophene-2-sulfonamide.[7] This aldehyde can then be used in a variety of subsequent reactions, such as:

-

Reductive amination: To introduce diverse amine functionalities, potentially leading to new compounds with altered biological activities.

-

Wittig reaction: To form carbon-carbon double bonds and extend the molecular scaffold.

-

Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.

Biological Screening

The target compound itself, as well as its deprotected and derivatized analogs, should be screened for a range of biological activities, including but not limited to:

-

Carbonic anhydrase inhibition

-

Antibacterial and antifungal activity

-

Anticancer activity against various cell lines

-

Anti-inflammatory properties

The structure-activity relationships (SAR) derived from such screening can guide the design of more potent and selective therapeutic agents.

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of this compound. While a published protocol for this specific molecule is not available, the proposed synthetic route is based on well-established and reliable chemical transformations. The physicochemical properties and potential applications discussed herein provide a solid foundation for researchers interested in exploring this and related thiophene sulfonamide derivatives for drug discovery and development. The versatility of the protected aldehyde functionality makes this compound a valuable intermediate for the synthesis of a library of novel bioactive molecules.

References

-

ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide...[Link]

- Google Patents.

-

ResearchGate. Synthesis of thiophene sulfonamides reported by Leitans et al.[Link]

-

BuyersGuideChem. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide | C11H17NO4S2.[Link]

-

PubChem. This compound | C11H17NO4S2.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis.[Link]

-

Organic Chemistry Portal. Thiophene synthesis.[Link]

-

Preprints.org. Synthesis, Characterization of thiophene derivatives and its biological applications.[Link]

-

Royal Society of Chemistry. Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.[Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.[Link]

- Google Patents.

-

ResearchGate. (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al...[Link]

-

ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[Link]

-

D-Scholarship@Pitt. SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS.[Link]

-

PubChem. 2,2,5,5-Tetramethyl-1,3-dioxane.[Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[Link]

-

National Center for Biotechnology Information. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.[Link]

-

Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalwjarr.com [journalwjarr.com]

- 3. books.rsc.org [books.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide | C11H17NO4S2 - BuyersGuideChem [buyersguidechem.com]

- 6. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: A Putative Carbonic Anhydrase Inhibitor

This technical guide provides a comprehensive overview of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of novel thiophene sulfonamide derivatives. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogues to provide a robust framework for its investigation as a carbonic anhydrase inhibitor.

Introduction and Chemical Identity

This compound belongs to the thiophene sulfonamide class of compounds, a scaffold of significant interest in drug discovery due to its diverse biological activities.[1][2][3] The core structure features a thiophene ring, a known pharmacophore, substituted with a sulfonamide group, which is the classic zinc-binding group for carbonic anhydrase inhibitors.[4][5]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₄S₂ | [4] |

| Molecular Weight | 291.4 g/mol | [4] |

| CAS Number | 138890-87-6 | [4] |

| IUPAC Name | This compound | [4] |

| Predicted XLogP3 | 1.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

The presence of the sulfonamide moiety strongly suggests that this compound is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[4][5] Thiophene-based sulfonamides have been extensively explored as topical CA inhibitors for the treatment of glaucoma.[5][6] The bulky and lipophilic 2,5,5-trimethyl-1,3-dioxane substituent at the 3-position of the thiophene ring is expected to influence the compound's solubility, membrane permeability, and isoform selectivity against different human CAs (hCAs).

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of thiophene sulfonamides.[1][2][7] The proposed pathway involves a multi-step process starting from a suitable thiophene precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Lithiation of 3-Bromothiophene: 3-Bromothiophene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise to achieve selective lithiation at the 2-position.

-

Sulfonylation: The resulting 3-bromo-2-lithiothiophene is quenched by bubbling sulfur dioxide gas through the solution, followed by the addition of N-chlorosuccinimide (NCS) to form 3-bromothiophene-2-sulfonyl chloride.

-

Amination: The crude sulfonyl chloride is then reacted with aqueous ammonium hydroxide to yield 3-bromothiophene-2-sulfonamide.

-

Acetylation: The 3-bromothiophene-2-sulfonamide is subjected to a lithium-halogen exchange using n-butyllithium at -78°C, followed by quenching with acetaldehyde to introduce the acetyl group at the 3-position, yielding 3-acetylthiophene-2-sulfonamide.

-

Ketalization: Finally, 3-acetylthiophene-2-sulfonamide is reacted with neopentyl glycol (2,2-dimethyl-1,3-propanediol) in toluene with a catalytic amount of p-toluenesulfonic acid. The reaction is heated at reflux with a Dean-Stark apparatus to remove water and drive the formation of the 1,3-dioxane ring, yielding the target compound, this compound.

Causality Behind Experimental Choices:

-

The use of n-butyllithium at low temperatures allows for regioselective functionalization of the thiophene ring.

-

The conversion of the sulfonyl chloride to the sulfonamide is a standard and efficient method.

-

The final ketalization step protects the acetyl group and introduces the bulky dioxane moiety, which is crucial for modulating the compound's physicochemical properties.

Structural Elucidation and Characterization

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the thiophene protons, the methyl groups of the dioxane ring, the methylene protons of the dioxane ring, and the sulfonamide protons. |

| ¹³C NMR | Signals for all unique carbon atoms in the thiophene and dioxane rings, as well as the methyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (291.0599 for [M+H]⁺). Fragmentation patterns would likely show loss of the dioxane moiety and the sulfonamide group.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and S=O stretching of the sulfonamide group, and C-O-C stretching of the dioxane ring. |

| X-ray Crystallography | Would provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and the conformation of the dioxane ring.[9][10] |

Presumed Mechanism of Action as a Carbonic Anhydrase Inhibitor

Sulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen atom displaces a zinc-bound water molecule or hydroxide ion, effectively blocking the enzyme's catalytic activity.

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides:

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

The thiophene ring and the dioxane substituent of this compound will likely engage in additional interactions with amino acid residues in the active site, contributing to its binding affinity and isoform selectivity.

Proposed Experimental Workflow for Biological Evaluation

To assess the potential of this compound as a carbonic anhydrase inhibitor, a systematic biological evaluation is necessary.

Workflow for Biological Activity Assessment:

Caption: Experimental workflow for evaluating biological activity.

Detailed Methodologies:

-

Enzyme Inhibition Assays: The inhibitory activity of the compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, and XII) will be determined using a stopped-flow CO₂ hydration assay.

-

Determination of IC₅₀ and Kᵢ Values: Dose-response curves will be generated to calculate the half-maximal inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) will be determined using the Cheng-Prusoff equation.

-

In Vitro ADME/Tox: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be conducted using standard in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity assays).

Predicted Biological Activity

Based on the inhibitory activities of structurally similar thiophene-2-sulfonamides reported in the literature, it is possible to predict the potential potency of this compound.[5][6]

Predicted Inhibitory Activity (Kᵢ values in nM):

| hCA Isoform | Predicted Kᵢ (nM) | Rationale |

| hCA I | 100 - 500 | Generally weaker inhibition against this isoform for many sulfonamides. |

| hCA II | 1 - 20 | Expected to be a potent inhibitor of the ubiquitous hCA II. |

| hCA IV | 50 - 200 | Moderate inhibition is anticipated. |

| hCA IX | 20 - 100 | Potential for good inhibition of this tumor-associated isoform. |

| hCA XII | 5 - 50 | The bulky dioxane group may confer selectivity for this isoform. |

These predicted values suggest that this compound is a promising candidate for further investigation as a potent and potentially selective carbonic anhydrase inhibitor.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and biological evaluation of this compound. The structural features of this molecule strongly suggest its role as a carbonic anhydrase inhibitor, warranting further experimental investigation. The proposed synthetic route and analytical and biological evaluation workflows offer a clear path for researchers to explore the therapeutic potential of this and related thiophene sulfonamide derivatives. The insights provided herein are intended to accelerate the discovery and development of novel therapeutics targeting carbonic anhydrases.

References

-

Bharathiraja, G., Sathishkannan, G., & Punniyamurthy, T. (2016). 4-Dimethylaminopyridine (DMAP) promoted synthesis of 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes. The Journal of Organic Chemistry, 81(7), 2670-2674. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22901938, this compound. Retrieved from [Link].

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

-

Gulia, M., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3344. [Link]

-

Akhtar, T., et al. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 26(15), 4647. [Link]

-

Leitans, J., et al. (2017). Synthesis of thiophene sulfonamides reported by Leitans et al. ResearchGate. [Link]

- Ponticello, G. S., & Habecker, C. N. (1995). U.S. Patent No. 5,470,973. Washington, DC: U.S.

-

Allam, N. G., & Supuran, C. T. (2024). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry, 1, 2-9. [Link]

-

López, Ó., & Supuran, C. T. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity and docking studies of a series of biotin-sulfonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259834. [Link]

-

Wang, F. X., & Zhou, S. D. (2018). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 16(30), 5461-5465. [Link]

-

El-Telbany, F. A., & El-Subbagh, H. I. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Arif, M., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2873. [Link]

-

Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 168-176. [Link]

-

Al-Mughaid, H., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1536. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 894-914. [Link]

-

Caddick, S., et al. (2012). The Synthesis of Functionalised Sulfonamides. UCL (University College London). [Link]

-

Gowda, B. T., Kudva, J., & D'Souza, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 57(12), 929-935. [Link]

-

Manjula, S. N., et al. (2018). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][6]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1146-1152. [Link]

-

Crighton, E. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100427. [Link]

-

Grosu, I., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 223-228. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Biological Evaluation of Thiophene-2-Sulfonamide Derivatives

Introduction: The Thiophene-2-Sulfonamide Scaffold as a Privileged Motif in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. Its physicochemical properties, particularly its nature as a bioisostere of the benzene ring, allow it to modulate pharmacokinetics and pharmacodynamics favorably.[1] When coupled with the sulfonamide moiety (-SO₂NH₂), a functional group renowned for its therapeutic applications, the resulting thiophene-2-sulfonamide core becomes a "privileged scaffold." This structure serves as the foundation for compounds with a vast spectrum of biological activities, including potent enzyme inhibition, anticancer properties, and antimicrobial efficacy.[2][3][4][5]

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on the preliminary biological evaluation of novel thiophene-2-sulfonamide derivatives. We will move beyond rote protocols to elucidate the scientific rationale behind the experimental cascade, ensuring a logical, efficient, and robust preliminary assessment of a compound's therapeutic potential. Our approach begins with the most prominent and well-documented biological target for this class of compounds—carbonic anhydrases—before progressing to essential secondary and tertiary screenings.

Part 1: Primary Target Deconvolution: Carbonic Anhydrase Inhibition

Scientific Rationale: Why Carbonic Anhydrases?

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] This fundamental reaction is pivotal to numerous physiological processes. The sulfonamide group is the archetypal zinc-binding function for CA inhibitors. Its un-ionized form (R-SO₂NH₂) coordinates directly to the catalytic Zn²⁺ ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[7][8]

Different human (h) CA isoforms are validated drug targets:

-

hCA II (cytosolic): Inhibition of hCA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure. This makes it a key target for antiglaucoma agents .[2][9]

-

hCA IX and hCA XII (transmembrane, tumor-associated): These isoforms are overexpressed in many hypoxic tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Their inhibition is a validated strategy for anticancer therapy .[7][10]

Therefore, a newly synthesized thiophene-2-sulfonamide derivative must first be evaluated for its CA inhibitory potential.

Visualizing the Mechanism of Action

The core interaction between a sulfonamide and the CA active site is a well-defined coordination bond.

Caption: Sulfonamide inhibitor displacing hydroxide from the catalytic Zn²⁺ ion.

Experimental Protocol: In Vitro hCA II Inhibition Assay (Esterase Activity)

This protocol describes a common, reliable method for assessing CA inhibition by measuring the hydrolysis of a substrate, 4-nitrophenyl acetate (4-NPA), which is catalyzed by the esterase activity of CA II.

Principle: CA II catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically by its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

-

Purified human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (4-NPA)

-

Tris buffer (e.g., 25 mM, pH 7.4)

-

Test Thiophene-2-Sulfonamide Derivatives (dissolved in DMSO)

-

Acetazolamide (AZA) as a standard inhibitor control

-

96-well microplates

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Reagent Preparation:

-

Enzyme Stock: Prepare a stock solution of hCA II in Tris buffer. The final concentration in the well should be in the low nanomolar range (e.g., 2-10 nM), to be optimized for linear kinetics. Causality: This ensures the reaction rate is proportional to enzyme concentration and easily measurable.

-

Substrate Solution: Prepare a 10 mM stock of 4-NPA in acetonitrile. Dilute this in Tris buffer to the desired final concentration (e.g., 1 mM) just before use. Causality: 4-NPA is unstable in aqueous buffer, so fresh preparation is critical for reproducibility.

-

Inhibitor Solutions: Prepare a 10 mM stock of each test compound and the standard (Acetazolamide) in DMSO. Perform serial dilutions in buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Causality: A wide concentration range is essential for accurately determining the IC₅₀ value.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 160 µL of Tris buffer.

-

Add 10 µL of the desired inhibitor dilution (or DMSO for the uninhibited control).

-

Add 10 µL of the hCA II enzyme solution.

-

Mix and pre-incubate the plate at room temperature for 10 minutes. Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring accurate measurement of inhibition.

-

Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to each well.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Data Presentation: Summarizing CA Inhibition Data

Quantitative data should be organized for clear comparison.

| Compound ID | R-Group | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM)[7][8] | hCA IX (IC₅₀, nM)[7] | Selectivity Index (hCA I / hCA II) |

| T2S-001 | -CH₃ | 7850 | 8.5 | 15.2 | 923.5 |

| T2S-002 | -Cl | 6520 | 5.4 | 9.8 | 1207.4 |

| T2S-003 | -Ph | 4300 | 2.2 | 5.4 | 1954.5 |

| Acetazolamide | (Standard) | 250 | 12.0 | 25.0 | 20.8 |

Part 2: Secondary Screening: Evaluating Anticancer Activity

Scientific Rationale

Given the role of hCA IX and XII in cancer, potent inhibitors from the primary screen are strong candidates for anticancer agents.[10][11] However, thiophene-sulfonamides may also exert cytotoxic effects through other mechanisms.[3] Therefore, a direct assessment of their effect on cancer cell viability is a critical secondary step. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose.[12]

Workflow for Preliminary Anticancer Evaluation

Caption: A logical workflow for the in vitro evaluation of anticancer potential.

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This allows for the quantification of cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer) and a normal cell line (e.g., HDF human dermal fibroblasts)[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test Compounds and Doxorubicin (positive control)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and dilute cells in complete medium to a density of 5,000-10,000 cells/100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂). Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and doxorubicin in the complete medium.

-

After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate the plates for 48-72 hours. Causality: This duration is typically sufficient to observe significant effects on cell proliferation and viability.

-

-

MTT Addition and Solubilization:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours. Causality: This allows sufficient time for viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.

-

Plot % Viability against the logarithm of compound concentration and determine the IC₅₀ value.

-

Data Presentation: Summarizing Cytotoxicity Data

| Compound ID | MCF-7 (IC₅₀, µM)[3][14] | A549 (IC₅₀, µM)[13] | HDF (Normal) (IC₅₀, µM)[13] | Selectivity Index (HDF / MCF-7) |

| T2S-002 | 9.8 | 12.5 | >100 | >10.2 |

| T2S-003 | 5.4 | 7.1 | 85.3 | 15.8 |

| Doxorubicin | 0.8 | 1.1 | 2.5 | 3.1 |

Part 3: Tertiary Screening: Antimicrobial Activity

Scientific Rationale

The sulfonamide class of drugs historically includes potent antibacterial agents that act by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[15] Furthermore, the thiophene nucleus itself is present in many compounds with reported antimicrobial activity.[4][16] A preliminary screen for antibacterial effects is therefore a logical extension of the evaluation. The standard method is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[17][18]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test Compounds and Ciprofloxacin (positive control)

-

96-well microtiter plates

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture bacteria in MHB overnight at 37°C.

-

Dilute the culture to match the 0.5 McFarland turbidity standard.

-

Further dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for inter-assay reproducibility and comparability to established standards.

-

-

Plate Preparation:

-

Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a 2X working stock of each test compound in MHB. Add 100 µL of this stock to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

The final volume in each well is 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Summarizing MIC Data

| Compound ID | S. aureus (MIC, µg/mL)[19] | E. coli (MIC, µg/mL)[17][19] |

| T2S-004 | 16 | 64 |

| T2S-005 | >128 | >128 |

| Ciprofloxacin | 0.25 | 0.06 |

Conclusion and Future Directions

This structured, three-tiered approach provides a robust framework for the preliminary biological evaluation of novel thiophene-2-sulfonamide derivatives. By starting with the most probable target (carbonic anhydrases) and progressing through key therapeutic areas like oncology and infectious diseases, researchers can efficiently identify promising lead compounds.

Positive hits from this preliminary screen warrant advancement to more complex studies, including:

-

Mechanism of Action Deconvolution: For anticancer hits, this includes cell cycle analysis, apoptosis induction assays, and Western blotting for key signaling proteins.[10]

-

Broad-Spectrum Activity: Testing against a wider panel of CA isoforms, cancer cell lines, or microbial strains.

-

In Vivo Efficacy: Evaluation in relevant animal models (e.g., ocular hypertension models for glaucoma, tumor xenograft models for cancer).[9]

-

ADMET Profiling: In vitro and in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to gauge drug-likeness.

By adhering to this logical and scientifically-grounded evaluation cascade, drug discovery programs can maximize their efficiency and increase the probability of translating a promising chemical scaffold into a clinically valuable therapeutic agent.

References

-

Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link]

-

Supuran, C. T. (2017). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for CO2 capture. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 249-273. [Link]

-

Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis of novel thiophene and sulfonamide derivatives of expected anticancer and antimicrobial activity. Acta Pharmaceutica, 60(3), 249-259. [Link]

-

Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., Hoffman, J. M., Smith, S. K., ... & Sugrue, M. F. (1991). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 34(7), 2035-2043. [Link]

-

Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 395-409. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis and in vitro anticancer evaluation of some novel hexahydroquinoline derivatives having a benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 46(9), 4223-4229. [Link]

-

Akocak, S., Bonardi, A., Bua, S., Kocyigit, U. M., Taslimi, P., Gulcin, I., ... & Supuran, C. T. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1476-1485. [Link]

-

Rauf, A., Ahmed, S., Khan, A., Shah, S. U. A., Rehman, A. U., Uddin, G., ... & Al-Harrasi, A. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(47), 35047-35063. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2013). Antimicrobial evaluation of some novel thienopyrimidine derivatives. Molecules, 18(8), 9003-9019. [Link]

-

Akgul, O., Can, Ö. D., Ozkay, Y., & Kaplancikli, Z. A. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Molecular Structure, 1282, 135205. [Link]

-

Defoirdt, T. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 464. [Link]

-

Roman, G. (2022). Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), 2100462. [Link]

-

Miró-Canturri, A., Llopis-Molina, S., Torrens, G., Castillo-Vera, J., Royo, S., & Alberdi-Vila, E. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1243729. [Link]

-

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-18. [Link]

-

Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2013). Synthesis and anticancer activity of thiosubstituted purines. Molecules, 18(5), 5855-5873. [Link]

-

Angeli, A., Tan, N. E. S., Cetin, G., & Supuran, C. T. (2023). Building upon the success of SLC-0111, researchers have developed various analogs to enhance selectivity and potency against tumor-associated carbonic anhydrase (CA) isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-235. [Link]

-

Patel, R. V., & Mistry, B. D. (2018). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. In Thiophenes: Synthesis, Applications and Emerging Technologies. Nova Science Publishers. [Link]

-

Liu, X., Pan, L., Wang, M., Chen, Z., & Song, B. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC advances, 9(44), 25687-25696. [Link]

-

Zhang, Y., Wang, Y., & Li, J. (2015). Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives. Chinese Journal of Organic Chemistry, 35(5), 1133-1138. [Link]

-

El-Gazzar, M. G., Mahmoud, K., & Nawwar, G. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of Molecular Structure, 1274, 134493. [Link]

-

Liu, X., Pan, L., Wang, M., Chen, Z., & Song, B. (2019). Synthesis, antibacterial, antiviral activities and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(44), 25687-25696. [Link]

-

Verma, A., & Joshi, S. (2022). Synthesis of thiophenes having the biologically active sulfonamide and other heterocyclic moieties. In Thiophene. IntechOpen. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

physicochemical characterization of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Thiophene-2-Sulfonamides: A Case Study of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Introduction

The compound this compound represents a novel chemical entity within the broader class of thiophene-2-sulfonamides. This structural class is of significant interest in medicinal chemistry, primarily due to the sulfonamide moiety's ability to act as a zinc-binding group, a key feature for inhibiting metalloenzymes. Specifically, aromatic and heteroaromatic sulfonamides are cornerstone pharmacophores for targeting carbonic anhydrases (CAs), a family of enzymes implicated in various pathologies including glaucoma, epilepsy, and cancer.

The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic physicochemical characterization of this novel thiophene sulfonamide. We will move beyond rote protocol recitation to emphasize the causal links between experimental choices, the data generated, and their implications for drug development.

This document serves as a self-validating system, wherein each analytical step provides the necessary foundation for the next, ensuring data integrity and a holistic understanding of the molecule's behavior.

Part 1: Structural Elucidation and Purity Assessment

Before any biological or advanced physicochemical evaluation, the absolute identity and purity of the newly synthesized compound must be unequivocally established. This foundational stage prevents the misinterpretation of data resulting from impurities or structural misassignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule. Unlike nominal mass measurements, HRMS provides mass accuracy within a few parts per million (ppm), drastically narrowing the list of possible molecular formulas to, ideally, a single correct one. For a molecule like ours, which contains nitrogen and sulfur, Electrospray Ionization (ESI) is a preferred technique due to its soft ionization nature, which typically preserves the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of observing a strong molecular ion signal. Scan a mass range appropriate for the expected molecular weight (C₁₁H₁₇NO₄S₂; Expected MW: 291.06).

-

Analysis: Compare the measured accurate mass of the most abundant ion (e.g., [M+H]⁺) to the theoretical mass calculated from the elemental formula. A mass error of < 5 ppm provides high confidence in the assigned formula.

Nuclear Magnetic Resonance (NMR) for Structural Verification

Expertise & Experience: While HRMS confirms the 'what' (elemental formula), NMR spectroscopy reveals the 'how' (the specific arrangement and connectivity of those atoms). For our target compound, ¹H and ¹³C NMR are indispensable. The ¹H NMR will show characteristic signals for the thiophene proton, the sulfonamide protons (which may be exchangeable with D₂O), and the distinct signals for the trimethyl and methylene groups of the dioxane ring. ¹³C NMR will confirm the number of unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H protons.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to verify include:

-

A singlet for the C4-H on the thiophene ring.

-

A broad singlet for the -SO₂NH₂ protons.

-

Singlets for the two gem-dimethyl groups (C5 of dioxane).

-

A singlet for the C2-methyl group of the dioxane.

-

A singlet for the two methylene groups (C4/C6 of dioxane).

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals.

-

Data Analysis: Correlate the observed chemical shifts, integration values (for ¹H), and coupling patterns with the proposed structure. 2D NMR techniques like COSY and HSQC can be employed if the 1D spectra are ambiguous.

Chromatographic Purity Assessment via HPLC

Expertise & Experience: All subsequent experiments rely on the purity of the sample. HPLC with UV detection is the workhorse method for this determination. The goal is to develop a method that can separate the main peak from any potential starting materials, by-products, or degradation products. A purity level of >95% is typically required for in-vitro assays and further characterization.

Experimental Protocol: Reverse-Phase HPLC Method Development

-

Instrumentation: An HPLC system with a UV-Vis detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

-

Method Development:

-

Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

-

Optimize the gradient to achieve good resolution around the main peak.

-

-

Quantification: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Part 2: Key Physicochemical Properties for Drug Development

With structure and purity confirmed, we now investigate the properties that predict the compound's behavior in a physiological environment.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of drug candidates. We must determine the thermodynamic solubility, which represents the true equilibrium concentration of the compound in a saturated solution. The shake-flask method, though labor-intensive, remains the most reliable method for this.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Medium: Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS in a glass vial. The excess solid is crucial to ensure equilibrium is reached from a saturated state.

-

Equilibration: Agitate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A 24-hour time point is generally sufficient for many compounds, but a 48-hour point confirms that equilibrium has been reached.

-

Phase Separation: Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using the previously developed and validated HPLC-UV method. A calibration curve must be prepared.

-

Result: Express solubility in units of µg/mL or µM.

Acidity Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For our compound, the sulfonamide (-SO₂NH₂) group is acidic. Its pKa will dictate the compound's charge state across the pH range of the gastrointestinal tract and in the bloodstream, profoundly affecting its solubility, permeability, and target binding. Potentiometric titration is a robust method for this determination.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a mixed solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Instrumentation: Use an automated titrator with a calibrated pH electrode.

-

Titration: Titrate the sample with a standardized base (e.g., 0.1 M KOH) while recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. Specialized software is used to calculate the precise pKa value.

Lipophilicity (Log P and Log D)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and metabolic clearance. It is measured as the partition coefficient (Log P) between n-octanol and water. However, for an ionizable molecule like our sulfonamide, the distribution coefficient (Log D) at a specific pH is more physiologically relevant.

Experimental Protocol: Shake-Flask Log D at pH 7.4

-

Pre-saturation: Shake equal volumes of n-octanol and PBS (pH 7.4) together overnight to ensure mutual saturation of the phases. Separate the layers.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS).

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.

-

Equilibration: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase and measure the compound's concentration using the HPLC-UV method.

-

Calculation: The concentration in the octanol phase is determined by difference from the initial concentration. Log D is calculated as: Log D = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. Based on a comprehensive analysis of its structural motifs, we propose that this compound functions as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. This document provides a detailed exploration of the scientific rationale behind this hypothesis, the potential isoform selectivity, and a rigorous experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing the Molecule

The compound this compound is a novel chemical entity for which no public data on its biological activity currently exists. However, a systematic deconstruction of its chemical structure into its constituent pharmacophores provides a strong basis for a well-founded mechanistic hypothesis. The molecule comprises two key moieties:

-

Thiophene-2-sulfonamide Scaffold: This is a well-established and privileged pharmacophore in medicinal chemistry, renowned for its potent inhibition of carbonic anhydrases.[1][2] The sulfonamide group (-SO₂NH₂) is the critical zinc-binding group that anchors these inhibitors to the catalytic zinc ion in the active site of CA enzymes.[1][3] The thiophene ring serves as a versatile scaffold that can be substituted to modulate the physicochemical properties and isoform selectivity of the inhibitor.[4][5]

-

3-(2,5,5-trimethyl-1,3-dioxan-2-yl) Substituent: This bulky and lipophilic group at the 3-position of the thiophene ring is hypothesized to be a key determinant of the compound's inhibitory profile. Its size, shape, and lipophilicity will likely govern its interactions with the hydrophobic and hydrophilic subpockets of the CA active site, thereby influencing both potency and isoform selectivity. While 1,3-dioxane rings are present in various biologically active compounds, their specific role in this context is yet to be determined.[6][7][8][9]

Based on this structural analysis, the central hypothesis of this guide is that This compound acts as a direct inhibitor of carbonic anhydrases.

The Proposed Mechanism of Action: Inhibition of Carbonic Anhydrase

Carbonic anhydrases are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Dysregulation of CA activity is implicated in a range of diseases such as glaucoma, epilepsy, and cancer.[2]

The proposed mechanism of inhibition for this compound follows the classical pathway for sulfonamide-based CA inhibitors:

-

Coordination to the Catalytic Zinc Ion: The deprotonated sulfonamide nitrogen atom is predicted to coordinate directly to the tetrahedrally coordinated Zn²⁺ ion at the bottom of the enzyme's active site. This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby halting the hydration of carbon dioxide.[3]

-

Hydrogen Bonding Network: The sulfonamide group is also expected to form a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II) and the backbone amide of another (Gln92 in hCA II), further stabilizing the inhibitor-enzyme complex.[3][5]

-

Interactions with the Active Site Cavity: The thiophene ring and the novel trimethyl-1,3-dioxane substituent will extend into the active site cavity, which is lined with a variety of hydrophobic and hydrophilic amino acid residues. The specific interactions of these moieties will be crucial in determining the overall binding affinity and, importantly, the selectivity for different CA isoforms. The bulky trimethyl-1,3-dioxane group may occupy a specific subpocket, potentially leading to high affinity and selectivity for a particular CA isoform.

A diagrammatic representation of this proposed binding mode is presented below:

Caption: Proposed binding mode of the inhibitor within the carbonic anhydrase active site.

Experimental Validation of the Hypothesized Mechanism

A multi-faceted experimental approach is required to rigorously test the hypothesis that this compound is a carbonic anhydrase inhibitor. The following sections outline the key experimental workflows.

In Vitro Carbonic Anhydrase Inhibition Assay

The primary validation will involve direct measurement of the compound's ability to inhibit the enzymatic activity of various human (h) CA isoforms.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity.

-

Reagents and Buffers:

-

Purified recombinant hCA isoforms (e.g., hCA I, II, IX, XII).

-

CO₂-saturated water.

-

Buffer solution (e.g., 20 mM HEPES or MOPS, pH 7.4, containing a pH indicator like p-nitrophenol).

-

The test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Instrumentation: Stopped-flow spectrophotometer.

-

Procedure:

-

Equilibrate the buffer and CO₂-saturated water to a constant temperature (e.g., 25°C).

-

In one syringe of the stopped-flow instrument, load the buffer containing the hCA enzyme and varying concentrations of the test compound.

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

-

Record the initial rate of the reaction.

-

Calculate the percentage of inhibition at each compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Data Presentation:

| hCA Isoform | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Acetazolamide (Control) |

| hCA I | Experimental Value | Known Value |

| hCA II | Experimental Value | Known Value |

| hCA IX | Experimental Value | Known Value |

| hCA XII | Experimental Value | Known Value |

Determination of Inhibition Kinetics and Binding Affinity (Kᵢ)

To further characterize the inhibition, the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) should be determined.

Protocol: Michaelis-Menten Kinetics with a Dixon Plot or Cheng-Prusoff Equation

-

Procedure:

-

Perform the stopped-flow CO₂ hydration assay as described above, but with varying concentrations of both the substrate (CO₂) and the inhibitor.

-

Measure the initial reaction rates at each combination of substrate and inhibitor concentration.

-

Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration at different fixed substrate concentrations) to determine the Kᵢ and the mode of inhibition.

-

Alternatively, if the inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.

-

Data Presentation:

| hCA Isoform | Kᵢ (nM) | Mode of Inhibition |

| hCA I | Experimental Value | e.g., Competitive |

| hCA II | Experimental Value | e.g., Competitive |

| hCA IX | Experimental Value | e.g., Competitive |

| hCA XII | Experimental Value | e.g., Competitive |

Computational Modeling: Molecular Docking

Molecular docking studies will provide a theoretical model of how the compound binds to the active site of different CA isoforms, helping to rationalize the experimental findings.

Workflow: In Silico Molecular Docking

Caption: Workflow for molecular docking studies.

Conclusion

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of carbonic anhydrases. The well-established zinc-binding properties of the thiophene-2-sulfonamide scaffold, combined with the unique steric and electronic contributions of the trimethyl-1,3-dioxane substituent, present a compelling case for this compound as a potentially potent and isoform-selective CA inhibitor. The comprehensive experimental plan outlined in this guide provides a clear and rigorous pathway for the validation of this hypothesis. The results of these studies will be instrumental in elucidating the pharmacological profile of this novel compound and will guide its future development as a potential therapeutic agent.

References

- Pontliana, M., et al. (2021). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.

- Angeli, A., et al. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 23(20), 5646-5649.

- Kishchenko, V., et al. (2021). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. European Journal of Medicinal Chemistry.

- Ghorab, M. M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4945.

- Di Cesare Mannelli, L., et al. (2014). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry.

- Thiophene and its derivatives have been explored for a wide range of pharmacological activities. RSC Medicinal Chemistry.

- Thiophene sulfonamides have been identified as potent inhibitors of cyclin-dependent protein kinases. Bioorganic & Medicinal Chemistry Letters.

- Lipophilic sulphonamide derivatives of benzo[b]thiophene have shown cytotoxic activity against tumor cell lines. Bioorganic & Medicinal Chemistry.

- Thiophene is a privileged pharmacophore in medicinal chemistry. RSC Medicinal Chemistry.

- Sulfonamide drugs exhibit a range of pharmacological activities, including as anti-carbonic anhydrase agents. Environmental Chemistry Letters.

- Thiophene-2-sulfonamide derivatives have shown inhibitory effects on lactoperoxidase. Drug and Chemical Toxicology.

- 1,3-Dioxolanes have been synthesized and evaluated for antibacterial and antifungal activity. Molecules.

- Substituted thiophene-2-sulfonamides have been patented as carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure.

- 1,3-Dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer. Bioorganic & Medicinal Chemistry.

- The synthesis and biological evaluation of new sulfonamide derivatives have been reported.

- Thiophene sulfonamides are versatile building blocks in chemical synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- The synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds have been described. Molecules.

- New 1,3-dioxolane and 1,3-dioxane derivatives have been shown to be effective modulators of multidrug resistance. Bioorganic & Medicinal Chemistry.

- PubChem entry for 1,3-Dioxane. PubChem.

- The synthesis and biological evaluation of hydrazide-based sulfonamides have been reported.

- The synthesis and biological evaluation of heterocyclic derivatives of chalcones have been described.

- Sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin-targeting anticancer agents. RSC Medicinal Chemistry.

- Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been investigated as potential selective cyclooxygenase-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

literature review on substituted trimethyl-1,3-dioxan compounds

An In-Depth Technical Guide to Substituted Trimethyl-1,3-Dioxan Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,3-Dioxane Scaffold

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry and organic synthesis.[1] Its prevalence stems from its utility as a protective group for carbonyls and 1,3-diols, its presence in numerous natural products, and its role as a rigid scaffold for the precise three-dimensional positioning of functional groups. The introduction of methyl substituents, creating trimethyl-1,3-dioxan derivatives, further refines the scaffold's properties by introducing specific steric and electronic effects that profoundly influence molecular conformation and, consequently, biological activity.

This guide offers a senior application scientist's perspective on the synthesis, conformational analysis, and application of substituted trimethyl-1,3-dioxan compounds. We will move beyond simple procedural descriptions to explore the underlying principles and causal relationships that govern experimental design and interpretation, providing field-proven insights for professionals in drug discovery and development.

Fundamental Principles of 1,3-Dioxane Conformation

The conformational behavior of the 1,3-dioxane ring is the single most critical factor determining its utility as a chemical scaffold. Understanding these principles is paramount for rational drug design.

The Predominant Chair Conformation

Similar to its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2] However, the presence of two C-O bonds, which are shorter than C-C bonds, and the reduced steric requirement of the oxygen lone pairs compared to C-H bonds, introduces key differences. These structural changes lead to a slightly "puckered" chair and alter the energetic landscape of substituent placement. The energy barrier for ring inversion from one chair form to another is also lower than in cyclohexane.

Axial vs. Equatorial Substituents: A Delicate Energetic Balance